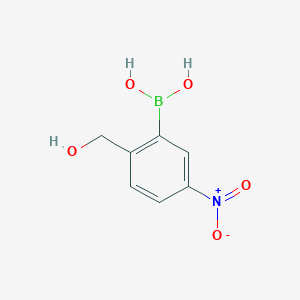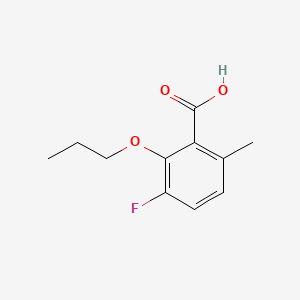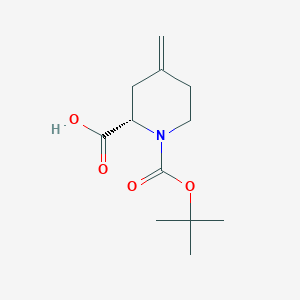
2-Ethylbenzenethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbenzenethiolate, also known as 2-Ethylthiophenol, is an organosulfur compound with the molecular formula C8H10S. It is characterized by the presence of a thiol group (-SH) attached to an ethyl-substituted benzene ring. This compound is known for its distinct odor and is used in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylbenzenethiolate can be synthesized through several methods:
From Coal Tar: It can be extracted from coal tar, which is a byproduct of coal processing.
Phenol and Ethylene: Another method involves the reaction of phenol with ethylene in the presence of aluminum phenoxide as a catalyst at temperatures between 280-320°C and pressures of 4.0-5.5 MPa.
Phenol and Ethanol: Phenol can react with ethanol in the presence of aluminum oxide and thorium oxide at temperatures above 350°C to produce this compound.
Phenol and 2-Chloroethanol: This method involves the reaction of phenol with 2-chloroethanol in the presence of sodium metal.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylbenzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and nitric acid (HNO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Nucleophiles: Halides, amines, and other nucleophiles can be used in substitution reactions.
Major Products
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions with alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Ethylbenzenethiolate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethylbenzenethiolate involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylphenol: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Thiophenol: Contains a thiol group attached directly to a benzene ring, differing in the position of the ethyl group.
Uniqueness
2-Ethylbenzenethiolate’s unique combination of an ethyl-substituted benzene ring and a thiol group gives it distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H9S- |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
2-ethylbenzenethiolate |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/p-1 |
InChI-Schlüssel |
ABROBCBIIWHVNS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC=CC=C1[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)



![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)




![Methyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14034339.png)


